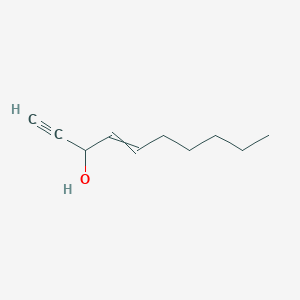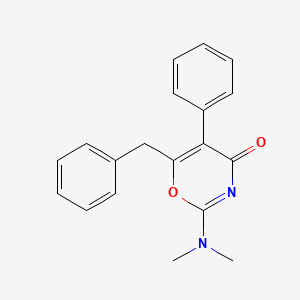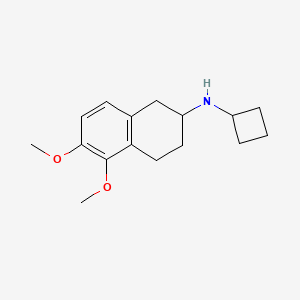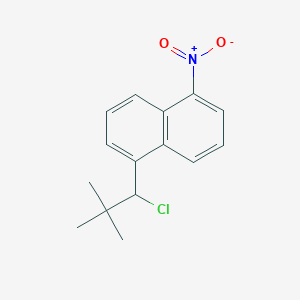
Dec-4-en-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-4-en-1-yn-3-ol is an organic compound with the molecular formula C10H16O. It is characterized by the presence of both a double bond (ene) and a triple bond (yne) within its carbon chain, along with a hydroxyl group (ol). This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dec-4-en-1-yn-3-ol can be synthesized through various methods. One common approach involves the reaction of an alkyne with an aldehyde in the presence of a base. For instance, the reaction between 1-butyne and 4-pentenal in the presence of a strong base like sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, this compound can be produced using catalytic processes. One such method involves the use of palladium catalysts to facilitate the coupling of an alkyne with an aldehyde. This method is advantageous due to its high yield and selectivity. The reaction conditions often include elevated temperatures and pressures to optimize the production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield a diketone.
Reduction: The compound can be reduced using hydrogenation reactions. Catalytic hydrogenation in the presence of palladium on carbon can convert the triple bond to a double bond, forming Dec-4-en-3-ol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acid catalysts.
Major Products Formed:
Oxidation: Diketones.
Reduction: Dec-4-en-3-ol.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Dec-4-en-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Dec-4-en-1-yn-3-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the triple bond, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, including addition and substitution reactions. The hydroxyl group also contributes to its reactivity by forming hydrogen bonds and participating in acid-base reactions.
Comparaison Avec Des Composés Similaires
But-3-yn-1-ol: Similar in structure but with a shorter carbon chain.
Hex-5-en-1-yn-3-ol: Another compound with both double and triple bonds but with a different carbon chain length.
Uniqueness: Dec-4-en-1-yn-3-ol is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
89682-48-4 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
dec-4-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h2,8-11H,3,5-7H2,1H3 |
Clé InChI |
GYEBWUAUQNKLOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)


![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)



![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)


